

A Comparative Analysis of Crystallinity: Nylon 6 versus Nylon 6/12

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nylon 6/12

Cat. No.: B3422588

[Get Quote](#)

A detailed guide for researchers, scientists, and drug development professionals on the differing degrees of crystallinity between Nylon 6 and **Nylon 6/12**, supported by experimental data and standardized protocols.

The degree of crystallinity in a polymer is a critical parameter that dictates its physical, mechanical, and thermal properties. For researchers and professionals in fields ranging from materials science to drug development, understanding the nuances of crystallinity is paramount for material selection and application. This guide provides an objective comparison of the degree of crystallinity between two common polyamides: Nylon 6 and **Nylon 6/12**.

Executive Summary

Nylon 6 generally exhibits a higher degree of crystallinity than **Nylon 6/12**. This is primarily attributed to the higher density of amide groups in the Nylon 6 polymer chain, which facilitates more frequent and regular hydrogen bonding, a key driver for the formation of crystalline structures. The longer aliphatic chain in **Nylon 6/12**, with twelve methylene units between amide groups, introduces greater conformational flexibility and sterically hinders the efficient packing of polymer chains required for crystallization.

The processing history, including thermal treatments such as annealing and quenching, significantly influences the final degree of crystallinity in both polymers. However, under similar processing conditions, Nylon 6 consistently demonstrates a greater propensity for crystallization.

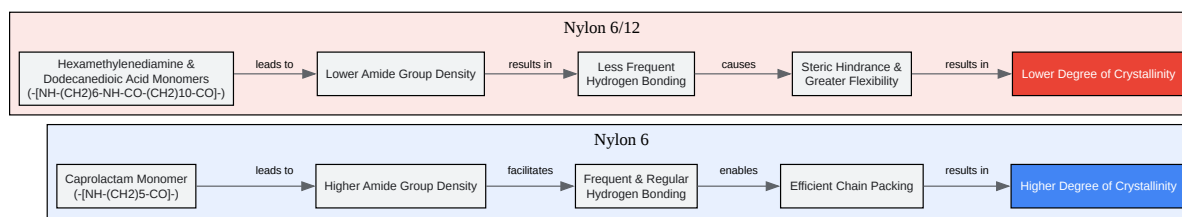
Quantitative Comparison of Crystallinity

The degree of crystallinity in Nylon 6 and **Nylon 6/12** can be quantitatively assessed using techniques such as Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction (WAXD). The following table summarizes typical values obtained from experimental studies. It is important to note that these values can vary depending on the specific grade of the polymer and its thermal history.

Property	Nylon 6	Nylon 6/12	Test Method
Degree of Crystallinity (%)	30 - 50%	20 - 40%	DSC, WAXD
Melting Temperature (T _m)	~220 °C	~215 °C	DSC
Enthalpy of Fusion (ΔH _f)	40 - 80 J/g	30 - 60 J/g	DSC
Crystal Structure	Monoclinic (α and γ forms)	Triclinic (α form), Pseudohexagonal (γ form)	WAXD

The Role of Molecular Structure in Crystallinity

The fundamental difference in the degree of crystallinity between Nylon 6 and **Nylon 6/12** arises from their distinct molecular structures. This relationship can be visualized as a logical progression from monomer composition to macroscopic properties.



[Click to download full resolution via product page](#)

Figure 1. Influence of molecular structure on crystallinity.

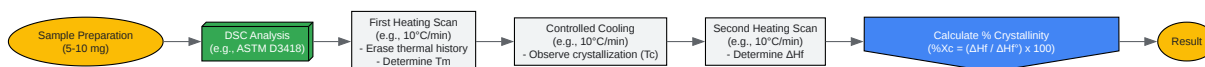
Experimental Protocols

Accurate determination of the degree of crystallinity is crucial for comparative studies. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction (WAXD) analysis of Nylon 6 and **Nylon 6/12**.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample. The degree of crystallinity can be calculated from the enthalpy of fusion.

Experimental Workflow:



[Click to download full resolution via product page](#)

Figure 2. DSC experimental workflow for crystallinity analysis.

Methodology:

- **Sample Preparation:** A small sample of the nylon (5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrumentation:** A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
- **Thermal Program (as per ASTM D3418):**
 - **First Heating Scan:** The sample is heated from ambient temperature to a temperature above its melting point (e.g., 250°C for Nylon 6 and 240°C for **Nylon 6/12**) at a controlled rate (e.g., 10°C/min). This step is to erase the previous thermal history of the sample.
 - **Controlled Cooling:** The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its crystallization temperature (e.g., 25°C).
 - **Second Heating Scan:** A second heating scan is performed under the same conditions as the first. The data from this scan is used for the calculation of the degree of crystallinity.
- **Data Analysis:** The enthalpy of fusion (ΔH_f) is determined by integrating the area of the melting peak in the second heating scan. The degree of crystallinity (%Xc) is calculated using the following formula:

$$\%X_c = (\Delta H_f / \Delta H_f^\circ) \times 100$$

Where:

- ΔH_f is the measured enthalpy of fusion of the sample.
- ΔH_f° is the theoretical enthalpy of fusion for a 100% crystalline sample (a literature value, e.g., ~230 J/g for Nylon 6).

Wide-Angle X-ray Diffraction (WAXD)

WAXD is a powerful technique for determining the crystalline structure and calculating the degree of crystallinity by separating the diffraction patterns of the crystalline and amorphous phases.

Methodology:

- **Sample Preparation:** A flat sample with a smooth surface is prepared. For powders, the sample is pressed into a holder.
- **Instrumentation:** A WAXD instrument equipped with a Cu K α radiation source is typically used.
- **Data Collection:** The diffraction pattern is collected over a range of 2θ angles (e.g., 5° to 40°) with a specific step size and counting time.
- **Data Analysis:**
 - The raw diffraction data is corrected for background scattering.
 - The diffraction pattern is then deconvoluted into crystalline peaks and an amorphous halo.
 - The areas under the crystalline peaks (A_c) and the amorphous halo (A_a) are calculated.
 - The degree of crystallinity ($\%X_c$) is determined using the formula:

$$\%X_c = [A_c / (A_c + A_a)] \times 100$$

Conclusion

The degree of crystallinity is a defining characteristic of semi-crystalline polymers like Nylon 6 and **Nylon 6/12**, with significant implications for their end-use performance. Nylon 6, with its higher concentration of amide groups, consistently demonstrates a higher degree of crystallinity compared to **Nylon 6/12**. This inherent difference in their molecular architecture leads to variations in their mechanical strength, thermal stability, and chemical resistance. For researchers and professionals, a thorough understanding of these differences, supported by robust experimental data, is essential for informed material selection and the development of innovative products.

- To cite this document: BenchChem. [A Comparative Analysis of Crystallinity: Nylon 6 versus Nylon 6/12]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3422588#determining-the-degree-of-crystallinity-in-nylon-6-12-vs-nylon-6\]](https://www.benchchem.com/product/b3422588#determining-the-degree-of-crystallinity-in-nylon-6-12-vs-nylon-6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com